4-nitro-N-(2-phenylmethoxyethyl)aniline
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Overview
Description
4-nitro-N-(2-phenylmethoxyethyl)aniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aniline group (-NH2) substituted with a 2-phenylmethoxyethyl group. It is a yellow solid that is used in various chemical applications, including the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 4-chloroaniline to produce 4-nitroaniline, which is then reacted with 2-phenylmethoxyethyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 4-nitro-N-(2-phenylmethoxyethyl)aniline often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-phenylmethoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Sodium amide (NaNH2) in liquid ammonia is a typical reagent for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted anilines depending on the substituent introduced.
Scientific Research Applications
4-nitro-N-(2-phenylmethoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-phenylmethoxyethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
4-nitroaniline: Similar in structure but lacks the 2-phenylmethoxyethyl group.
2-methoxy-4-nitroaniline: Contains a methoxy group instead of the phenylmethoxyethyl group.
4-nitro-N-(2-methoxyethyl)aniline: Similar but with a methoxyethyl group instead of the phenylmethoxyethyl group.
Uniqueness
4-nitro-N-(2-phenylmethoxyethyl)aniline is unique due to the presence of the 2-phenylmethoxyethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in chemical synthesis and industrial processes .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-nitro-N-(2-phenylmethoxyethyl)aniline |
InChI |
InChI=1S/C15H16N2O3/c18-17(19)15-8-6-14(7-9-15)16-10-11-20-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI Key |
PTPJDZHXSAWAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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